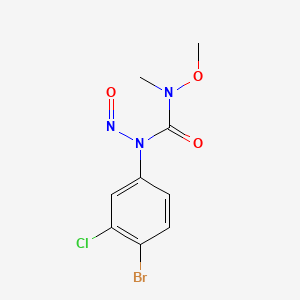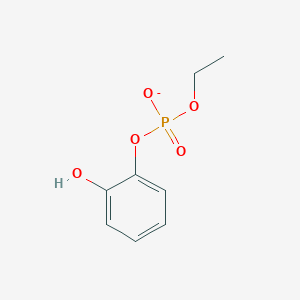
3-amino-5,7-dimethyl-2,3-dihydro-1H-inden-4-ol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-amino-5,7-dimethyl-2,3-dihydro-1H-inden-4-ol;hydrochloride is a chemical compound with a complex structure that includes an indene ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-5,7-dimethyl-2,3-dihydro-1H-inden-4-ol;hydrochloride typically involves multiple steps, starting from simpler organic molecules. Common synthetic routes include:
Friedel-Crafts Alkylation: This step involves the alkylation of an aromatic ring using an alkyl halide in the presence of a Lewis acid catalyst.
Reduction Reactions: The reduction of intermediate compounds to achieve the desired functional groups.
Amination: Introduction of the amino group through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to scale up the production.
Analyse Chemischer Reaktionen
Types of Reactions
3-amino-5,7-dimethyl-2,3-dihydro-1H-inden-4-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the indene ring to form more saturated compounds.
Substitution: Nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Lewis acids such as aluminum chloride (AlCl3) for Friedel-Crafts reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce more saturated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
3-amino-5,7-dimethyl-2,3-dihydro-1H-inden-4-ol;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism by which 3-amino-5,7-dimethyl-2,3-dihydro-1H-inden-4-ol;hydrochloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Inden-1-ol, 2,3-dihydro-: Shares a similar indene ring structure but lacks the amino and methyl groups.
Indazole: Another heterocyclic compound with similar biological activities.
Uniqueness
3-amino-5,7-dimethyl-2,3-dihydro-1H-inden-4-ol;hydrochloride is unique due to its specific functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
84174-68-5 |
|---|---|
Molekularformel |
C11H16ClNO |
Molekulargewicht |
213.70 g/mol |
IUPAC-Name |
3-amino-5,7-dimethyl-2,3-dihydro-1H-inden-4-ol;hydrochloride |
InChI |
InChI=1S/C11H15NO.ClH/c1-6-5-7(2)11(13)10-8(6)3-4-9(10)12;/h5,9,13H,3-4,12H2,1-2H3;1H |
InChI-Schlüssel |
ZUZWESARKRUOLI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C2=C1CCC2N)O)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3S,8R,9S,10S,13R,14S,17R)-17-(2,10-dimethylundecan-6-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14424508.png)

![(E)-methyl-[[2-[2-[2-[(2E)-2-[methyl(oxido)azaniumylidene]hydrazinyl]phenyl]sulfanylethylsulfanyl]phenyl]hydrazinylidene]-oxidoazanium](/img/structure/B14424524.png)








![1-(Prop-1-en-2-yl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14424570.png)
![2-[[2-[(2-Chloroacetyl)amino]acetyl]amino]-4-methylpentanoic acid](/img/structure/B14424572.png)

